molecular formula C10H13Cl2NO B13243429 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL

Cat. No.: B13243429
M. Wt: 234.12 g/mol
InChI Key: JOMSJONIBQHODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-ol ( 73037-91-9) is an organic compound with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol . This chemical features a propan-2-olamine structure linked to a 2,3-dichlorophenyl ring via a methylamino bridge, making it a valuable building block and intermediate in synthetic and medicinal chemistry research. Current scientific literature highlights a significant research focus on developing dual-target ligands that interact with both opioid and dopamine systems as a novel strategy for creating safer analgesics . Compounds structurally similar to 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-ol, which contain a dichlorophenyl group and an amino propanol moiety, are of high interest in this field. The dichlorophenyl group is a common pharmacophore found in molecules that target central nervous system (CNS) receptors . Researchers are investigating such compounds for their potential as bitopic or bivalent ligands, particularly targeting the μ-opioid receptor (MOR) and dopamine D3 receptor (D3R) . The theoretical mechanism of action for this class of compounds involves MOR agonist activity to maintain analgesia, coupled with D3R antagonist or partial agonist activity to attenuate the rewarding properties and abuse liability typically associated with opioids . This makes 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-ol a compound of interest for advanced studies in neuroscience and pharmacology, specifically for researching new therapeutic approaches for pain management and opioid use disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-3-2-4-9(11)10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

JOMSJONIBQHODE-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C(=CC=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation and Cyclization Routes

One of the primary approaches involves the condensation of 1-(2,3-dichlorophenyl)ethanone with appropriate amino alcohol intermediates, followed by cyclization under controlled conditions:

  • Starting from 1-(2,3-dichlorophenyl)ethanone, condensation with hydrazine derivatives or amino alcohols in the presence of acid catalysts such as ethanolic hydrochloric acid leads to intermediate hydrazone or imino compounds.
  • These intermediates undergo cyclization facilitated by bases like potassium hydroxide or under photochemical mediation to yield the target compound.
  • Variations include using thionyl chloride for dehydration steps and employing solvents like toluene or 1-propanol during cyclization to improve yield and purity.
  • The final product can be isolated and purified by recrystallization, often from methanol, to achieve high purity (mp. approximately 215-222 °C for the free base).

Synthesis via Nucleophilic Substitution and Amination

Another method involves nucleophilic substitution reactions starting from halogenated benzene derivatives:

  • 2,3-Dichloronitrobenzene is reduced to 2,3-dichloroaniline using Raney nickel catalysis under autoclave conditions.
  • The aniline derivative is converted to 2,3-dichlorobenzonitrile through diazotization followed by cyanide substitution.
  • Hydrolysis of the nitrile to the corresponding acid or amide, followed by conversion to acid chloride using thionyl chloride.
  • Subsequent reaction with copper cyanide and potassium iodide in chlorobenzene forms key intermediates.
  • Final condensation with amino alcohol intermediates under acidic conditions (e.g., sulfuric acid and para-toluene sulfonic acid) in toluene, followed by base treatment, yields the target compound.

Photochemical and Catalytic Methods

Photochemical methods have been demonstrated to facilitate cyclization steps in the synthesis of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-ol:

  • Photochemical mediation using ultraviolet light can induce cyclization of hydrazone intermediates to the target compound with moderate to good yields.
  • This approach can be combined with acid or base catalysis to optimize reaction conditions.
  • The use of photochemical methods can reduce reaction times and improve selectivity in some cases.

Comparative Data Table of Preparation Methods

Preparation Method Key Starting Materials Reaction Conditions Yield / Purity Notes
Condensation & Cyclization 1-(2,3-Dichlorophenyl)ethanone, hydrazine derivatives Acid catalysis, base cyclization, photochemical mediation, solvents like toluene or 1-propanol Moderate to good yields; purity up to recrystallization standards Classical method with multiple steps; photochemical step optional
Nucleophilic Substitution & Amination 2,3-Dichloronitrobenzene, sodium cyanide, copper cyanide Reduction, diazotization, cyanide substitution, acid chloride formation, condensation in acidic media Good yields; high purity after recrystallization Suitable for scale-up; involves hazardous reagents (NaCN)
Amination of Glycerin Derivatives (Related compounds) Glycerin chlorohydrin, aqueous monomethylamine Two-stage temperature amination, base catalysis, distillation purification >99.5% purity; high conversion Provides insight into amino alcohol synthesis; not direct for title compound
Photochemical Cyclization Hydrazone intermediates UV light-mediated cyclization under acid/base catalysis Moderate yields Reduces reaction time; requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-one.

    Reduction: Formation of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2,3- vs. 2,6-Dichlorophenyl Derivatives

A key structural analog is (2R)-1-{[(2,6-dichlorophenyl)methyl]amino}propan-2-ol (PDB ligand Z2856434909), which differs only in the chlorine substitution pattern (2,6- vs. 2,3-dichlorophenyl).

  • Binding Affinity : The 2,6-isomer was co-crystallized with the FERM domain of human EPB41L3, suggesting a role in protein-ligand interactions. The 2,3-substituted compound may exhibit altered binding due to steric or electronic effects from the closer chlorine atoms .
  • Solubility : Both compounds include 1,2-ethanediol and dimethyl sulfoxide (DMSO) in their crystallographic conditions, implying moderate aqueous solubility but dependence on co-solvents .
Table 1: Structural and Functional Comparison of Dichlorophenyl Derivatives
Compound Chlorine Substitution Molecular Weight (g/mol) Notable Features
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL 2,3-positions ~262.1 (estimated) Potential receptor-binding candidate
(2R)-1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-OL 2,6-positions ~262.1 Co-crystallized with EPB41L3 FERM domain

Dichlorophenyl-Containing Agrochemicals

Evidence highlights dichlorophenyl derivatives in agrochemicals, such as etaconazole and propiconazole , which share the dichlorophenyl group but differ in core structure and functionality:

  • Etaconazole : Contains a 1,2,4-triazole ring and a 1,3-dioxolane group. Its mode of action involves cytochrome P450 inhibition, common in antifungal agents .
  • Propiconazole : Features a longer propyl chain on the dioxolane ring, enhancing lipophilicity and environmental persistence compared to etaconazole .
Table 2: Dichlorophenyl Compounds in Agrochemical vs. Biomedical Contexts
Compound Core Structure Primary Use Key Functional Groups
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL Propan-2-ol Undefined (likely biomedical) Amino, dichlorophenylmethyl, hydroxyl
Etaconazole 1,2,4-Triazole Antifungal pesticide Triazole, dioxolane, dichlorophenyl
Propiconazole 1,2,4-Triazole Agricultural fungicide Triazole, dioxolane, propyl chain

Key Insight : The target compound lacks the triazole and dioxolane moieties critical for antifungal activity in agrochemicals, suggesting divergent applications, possibly in mammalian biochemistry .

Amino-Propanol Derivatives with Heterocyclic Substituents

1-(2,3-Dimethyl-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate (C15H22N2O2) shares the amino-propan-2-ol backbone but incorporates an indole ring and hydroxyethylamino group:

  • Molecular Weight : 262.35 g/mol (vs. ~262.1 for the target compound).
  • Bioactivity : Indole derivatives often target serotonin or kinase pathways, whereas the dichlorophenyl group may favor adrenergic or GPCR interactions .

Research Implications and Limitations

  • Structural Activity Relationships (SAR) : The 2,3-dichlorophenyl group may optimize steric interactions in binding pockets compared to 2,6-isomers or bulkier heterocycles.
  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; comparisons rely on structural inference and analog studies.
  • Synthetic Considerations : The propan-2-ol backbone is synthetically versatile, allowing for further derivatization to enhance selectivity or potency.

Biological Activity

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a dichlorophenyl group, which is known to enhance the pharmacological properties of various molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL has the molecular formula C10H13Cl2NO and a molecular weight of approximately 234.12 g/mol. Its structure includes an amino group that facilitates interactions with biological macromolecules, enhancing its potential as a pharmacological agent.

The biological activity of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL is primarily attributed to its ability to modulate various biochemical pathways by interacting with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways critical for various physiological responses.

Biological Activity Overview

Research indicates that 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria and drug-resistant fungal pathogens. Studies have shown that it can inhibit the growth of strains such as Staphylococcus aureus and Candida auris .
  • Anti-inflammatory Effects : By inhibiting specific enzymes, the compound may reduce inflammation in various models of disease .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against lung cancer cell lines .

Case Studies

Several studies have investigated the biological effects of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL:

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity against multidrug-resistant strains using the broth microdilution method. The results indicated a structure-dependent efficacy against various pathogens .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Candida auris16 µg/mL
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophage cultures, highlighting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Cells :
    • Research involving A549 human lung cancer cells showed that derivatives of this compound exhibited cytotoxic effects with IC50 values indicating potent activity against cancer cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.